What are the physical and chemical properties of Trichloro(4-phenylbutyl)silane?
What are the physical and chemical properties of Trichloro(4-phenylbutyl)silane?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Trichloro(4-phenylbutyl)silane, a versatile organosilicon compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Physical Properties
Trichloro(4-phenylbutyl)silane is a clear liquid under standard conditions. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source(s) |
| CAS Number | 17886-88-3 | [1][2] |
| Molecular Formula | C10H13Cl3Si | [1][2] |
| Molecular Weight | 267.65 g/mol | [1][2] |
| Boiling Point | 82 °C at 0.4 mmHg | [1] |
| 292.5 ± 19.0 °C at 760 mmHg | [3] | |
| Melting Point | Not available | [3] |
| Density | 1.192 g/cm³ | [2] |
| 1.2 ± 0.1 g/cm³ | [3] | |
| Refractive Index | 1.5121 | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Chemical Properties and Reactivity
Trichloro(4-phenylbutyl)silane is characterized by its high reactivity, primarily due to the presence of the trichlorosilyl group. This functional group makes the molecule susceptible to hydrolysis and a valuable reagent in various chemical transformations.
Hydrolysis and Condensation
The silicon-chlorine bonds in Trichloro(4-phenylbutyl)silane are highly susceptible to cleavage by water and other protic solvents. This hydrolysis reaction results in the formation of silanol intermediates (Si-OH), which are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This property is fundamental to its application in surface modification, allowing for the formation of polysiloxane networks on various substrates.[1]
Surface Modification
The ability to form robust siloxane bonds makes Trichloro(4-phenylbutyl)silane an effective agent for surface modification. It can be used to functionalize the surfaces of inorganic materials such as glass and metal oxides, which possess surface hydroxyl groups. The covalent attachment of the 4-phenylbutyl group alters the surface properties of the substrate, for instance, by increasing its hydrophobicity.
Role in Organic Synthesis
Beyond surface chemistry, Trichloro(4-phenylbutyl)silane serves as a versatile intermediate in organic synthesis. The trichlorosilyl group can participate in various reactions, including Grignard reactions, to form new silicon-carbon bonds.[1] This allows for the synthesis of more complex organosilane derivatives.
Experimental Protocols
While detailed, step-by-step experimental protocols for Trichloro(4-phenylbutyl)silane are not extensively documented in publicly available literature, general procedures for handling and reacting similar trichlorosilyl compounds can be adapted.
General Handling and Storage
Due to its high sensitivity to moisture, Trichloro(4-phenylbutyl)silane should be handled under an inert and dry atmosphere, such as nitrogen or argon. All glassware and solvents must be rigorously dried before use. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Surface Modification of a Silicon Wafer (General Procedure)
This protocol provides a general guideline for the surface modification of a silicon wafer using a trichlorosilylating agent.
Materials:
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Silicon wafer
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Trichloro(4-phenylbutyl)silane
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Anhydrous toluene (or other suitable anhydrous solvent)
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Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner
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Nitrogen or argon gas
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Oven or hotplate
Procedure:
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Substrate Cleaning: The silicon wafer must be thoroughly cleaned to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the wafer in Piranha solution for 10-15 minutes or by treating it with oxygen plasma. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
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Rinsing and Drying: After cleaning, the wafer should be rinsed extensively with deionized water and then dried under a stream of nitrogen or in an oven at 110-120 °C.
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Silanization:
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Solution-phase deposition: Prepare a dilute solution (e.g., 1-2% by volume) of Trichloro(4-phenylbutyl)silane in anhydrous toluene in a glovebox or under an inert atmosphere. Immerse the cleaned and dried silicon wafer in this solution for a specified time (typically ranging from 30 minutes to several hours).
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Vapor-phase deposition: Place the cleaned and dried wafer and a small container with a few drops of Trichloro(4-phenylbutyl)silane in a vacuum desiccator. Evacuate the desiccator to allow the silane to vaporize and deposit on the wafer surface.
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-
Rinsing: After deposition, rinse the wafer with anhydrous toluene to remove any physisorbed silane molecules.
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Curing: Heat the coated wafer in an oven or on a hotplate (typically at 110-120 °C) for about 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.
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Caption: General workflow for silicon wafer surface modification.
Safety Information
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Corrosive: Causes severe skin burns and eye damage.
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Reacts Violently with Water: Contact with water or moisture will produce hydrochloric acid, which is corrosive and toxic.
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Inhalation Hazard: Vapors may be harmful or fatal if inhaled, causing severe irritation to the respiratory tract.
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Combustible: The material is a combustible liquid.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Keep away from water, moisture, and sources of ignition.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. DO NOT use water.
Spectroscopic Data
Specific, high-resolution NMR and IR spectra for Trichloro(4-phenylbutyl)silane are not available in the public domain. However, general characteristic spectral features can be predicted based on its structure.
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¹H NMR: Signals corresponding to the protons of the phenyl group (aromatic region, ~7.1-7.3 ppm) and the butyl chain would be expected. The chemical shifts of the butyl protons would be influenced by the neighboring phenyl and trichlorosilyl groups.
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¹³C NMR: Resonances for the carbon atoms of the phenyl ring and the butyl chain would be observed.
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IR Spectroscopy: Characteristic absorption bands would include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the phenyl ring, and strong bands associated with the Si-Cl bonds.
Logical Relationships in Reactivity
The chemical behavior of Trichloro(4-phenylbutyl)silane is dictated by the interplay between its reactive trichlorosilyl head and its organic phenylbutyl tail.
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Caption: Reactivity pathways of Trichloro(4-phenylbutyl)silane.
References
- 1. Trichloro(4-phenylbutyl)silane | 17886-88-3 | Benchchem [benchchem.com]
- 2. 17886-88-3 CAS MSDS (4-PHENYLBUTYLTRICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Trichloro(4-phenylbutyl)silane | CAS#:17886-88-3 | Chemsrc [chemsrc.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
